molecular formula C15H20O2 B8659325 2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8659325
M. Wt: 232.32 g/mol
InChI Key: GWJLOTGUQANBNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C15H20O2 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-butyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2-butyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C15H20O2/c1-3-4-5-12-7-6-11-8-9-13(17-2)10-14(11)15(12)16/h8-10,12H,3-7H2,1-2H3

InChI Key

GWJLOTGUQANBNA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC2=C(C1=O)C=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a -78° C. solution of lithium diisopropyl amide [from 4.37 ml (31.2 mmol) of diisopropyl amine in 28 ml tetrahydrofuran and 11.9 ml (29.8 mmol) of 2.5M n-butyllithium] was slowly added (over 15 minutes) a solution of 5.00 g (28.4 mmol) of 3,4-dihydro-7-methoxy-1(2H)-naphthalenone in 10 ml tetrahydrofuran. The resulting reaction mixture was stirred 10 minutes at -78° C. The cooling bath was then changed to a 0° C. ice-water bath, and was immediately followed by the rapid addition of 3.98 ml (35 mmol) of n-butyl iodide. Hexamethylphosphoramide (10.4 ml, 60 mmol) was then added and the resultant solution atirred at 25° C. for 2 hours. The reaction was added to a mixture of 200 ml saturated ammonium chloride and 300 ml ether. The organic layer was separated, washed with saturated ammonium chloride (200 ml), saturated sodium chloride (200 ml), dried over magnesium sulfate and evaporated to an oil, which was purified via column chromatography on 250 g of silica gel eluted with 5% ether-hexane to give 1.6 g (24%) of present title product as an oil.
Quantity
4.37 mL
Type
reactant
Reaction Step One
Quantity
31.2 mmol
Type
reactant
Reaction Step One
Quantity
29.8 mmol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

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